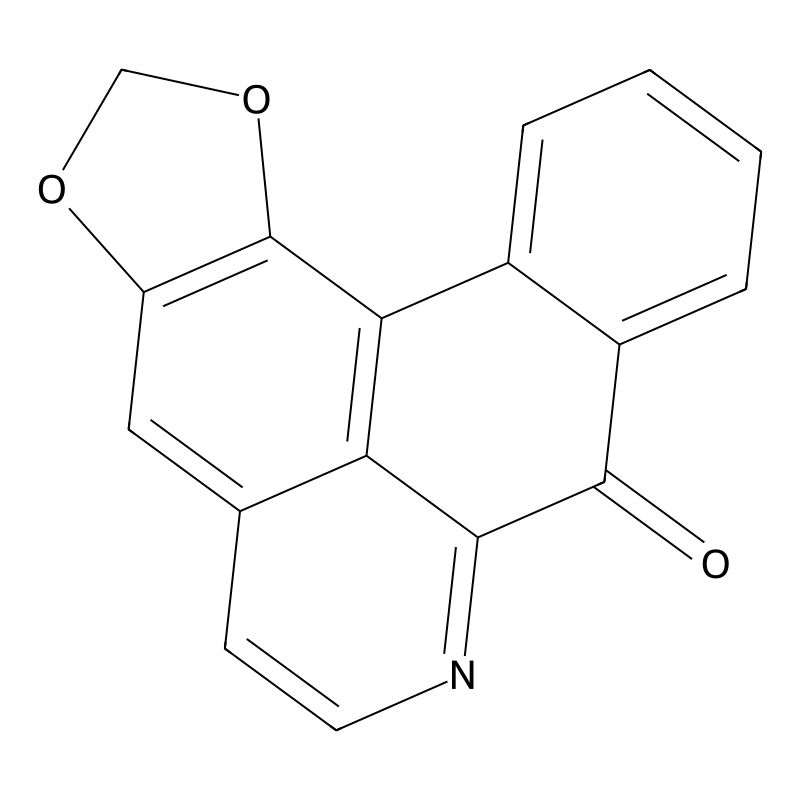Liriodenine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Anticancer Properties:
Liriodenine exhibits promising antitumor activity against various cancer cell lines. Studies have shown its ability to:
- Induce apoptosis (programmed cell death): Liriodenine triggers apoptosis in various cancer cells, including ovarian, breast, and laryngeal cancer cells. This effect is achieved by activating specific pathways within the cell, ultimately leading to cell death [, ].
- Inhibit cell proliferation: Liriodenine can hinder the uncontrolled growth and division of cancer cells, potentially slowing down tumor progression [].
- Modulate cell cycle progression: Liriodenine can arrest the cell cycle in specific phases, preventing cancer cells from entering the replication stage and dividing [].
Liriodenine is an aporphine alkaloid primarily isolated from various plant species, including Enicosanthellum pulchrum and Annona diversifolia. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. Structurally, liriodenine is characterized by a complex ring system typical of many alkaloids, which contributes to its pharmacological properties. It has been identified as a significant osmolyte that helps plants respond to water stress, aiding in pH homeostasis and cellular stability during adverse conditions .
Studies suggest liriodenine exhibits anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells []. It appears to activate the intrinsic apoptotic pathway by triggering caspases (enzymes involved in cell death) such as caspase-3 and caspase-9 []. Further research is needed to fully elucidate the detailed mechanism of action.
- Acid-base reactions: The compound can form salts with acids, which can enhance its solubility and bioavailability.
- Oxidation: Liriodenine can be oxidized to form various derivatives, which may exhibit different biological activities.
- Complexation: It has been shown to coordinate with metal ions, such as gold, enhancing its potential applications in medicinal chemistry .
Liriodenine exhibits a wide range of biological activities:
- Anticancer properties: It has been shown to inhibit the proliferation of human ovarian cancer cells by inducing apoptosis and enhancing caspase-3 activity .
- Antifungal activity: Liriodenine demonstrates significant antifungal effects against various pathogens, showing fungicidal activity in both standard strains and clinical isolates .
- Antimicrobial effects: Studies indicate that liriodenine possesses antimicrobial properties, inhibiting the growth of several bacterial strains .
- Osmotic regulation: As an osmolyte, it plays a crucial role in plant adaptation to water stress conditions .
Liriodenine can be synthesized through several methods:
- Natural extraction: Commonly isolated from plants using solvent extraction techniques, such as chloroform or methanol extraction. The extracted compounds are then purified through crystallization or chromatography.
- Chemical synthesis: Synthetic routes have been developed that involve multi-step reactions starting from simpler organic molecules. These methods allow for the production of liriodenine in controlled environments, facilitating the study of its derivatives and analogs .
Liriodenine has potential applications in various fields:
- Pharmaceuticals: Due to its anticancer and antimicrobial properties, it is being explored for use in drug formulations targeting cancer and infectious diseases.
- Agriculture: Its role as an osmolyte suggests potential applications in enhancing plant resilience to environmental stressors.
- Biotechnology: Liriodenine's unique properties make it a candidate for biotechnological applications, including the development of biosensors or biopesticides.
Research into the interactions of liriodenine with biological systems is ongoing:
- Studies have demonstrated its ability to induce apoptosis in cancer cells, highlighting its interaction with cellular pathways involved in cell death .
- Interaction studies with fungal cells have shown alterations in cell morphology and structure upon treatment with liriodenine, indicating its mechanism of action against fungal pathogens .
Liriodenine shares structural similarities with several other alkaloids. Here are some notable comparisons:
| Compound Name | Structural Type | Biological Activity | Unique Features |
|---|---|---|---|
| Berberine | Isoquinoline | Antimicrobial, anti-inflammatory | Known for its broad-spectrum antimicrobial effects. |
| Morphine | Phenanthrene | Analgesic | Primarily used as a pain reliever. |
| Apomorphine | Isoquinoline | Dopamine receptor agonist | Used in treating Parkinson's disease. |
| Sanguinarine | Benzophenanthridine | Antimicrobial | Exhibits significant cytotoxicity against cancer cells. |
Liriodenine is unique due to its specific role as an osmolyte and its diverse biological activities across different domains. Its ability to influence cellular processes like apoptosis sets it apart from other similar compounds.
XLogP3
Appearance
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]
Pictograms

Acute Toxic








